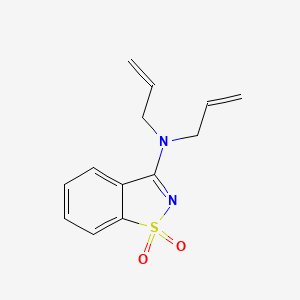
3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione (DABT) is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It is used as a building block for the synthesis of various drugs and other biologically active compounds. It also has potential applications in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione has a number of applications in scientific research. It has been used as a building block for the synthesis of various drugs and other biologically active compounds, including antibiotics, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of nanomaterials and nanostructures.
Mecanismo De Acción
The mechanism of action of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. It is also thought to act as an antioxidant and to reduce inflammation.
Biochemical and Physiological Effects
3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have a protective effect against oxidative stress and to reduce the formation of reactive oxygen species. In addition, it has been shown to reduce the formation of nitric oxide, which is a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively stable and can be stored for long periods of time. However, it is also important to note that 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione is not water soluble and can be difficult to work with in aqueous solutions. Additionally, the compound can be toxic in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione. One potential direction is the development of new drugs and other biologically active compounds based on the compound. Another potential direction is the use of the compound in the synthesis of nanomaterials and nanostructures. Additionally, further research could be conducted to better understand the mechanism of action of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione and to identify new applications for the compound.
Métodos De Síntesis
3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione can be synthesized by a variety of methods, such as the Knoevenagel condensation, the Biginelli reaction, and the Michael addition. The most commonly used method is the Knoevenagel condensation, which involves the reaction of an aldehyde, a ketone, and a primary amine in the presence of a base. The Biginelli reaction involves the reaction of aldehydes, urea, and an inorganic acid. The Michael addition is a reaction between an activated alkene and an enone.
Propiedades
IUPAC Name |
1,1-dioxo-N,N-bis(prop-2-enyl)-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-9-15(10-4-2)13-11-7-5-6-8-12(11)18(16,17)14-13/h3-8H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKKJAMYDOMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NS(=O)(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


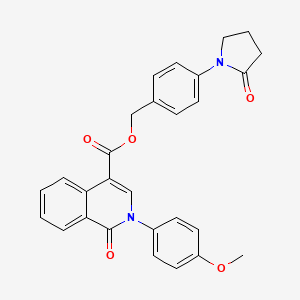
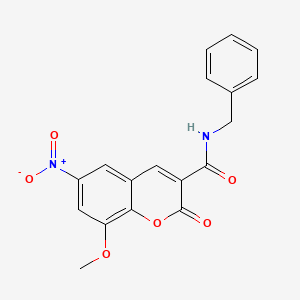
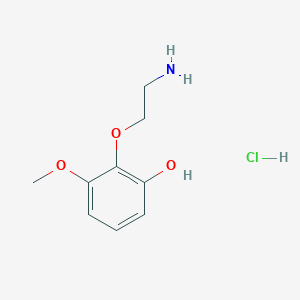

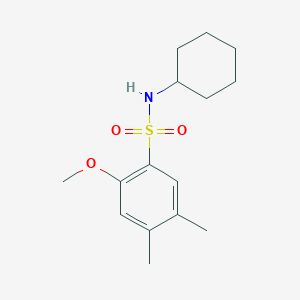
![2-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2946511.png)

![6-Ethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2946514.png)
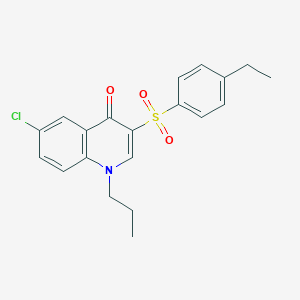

![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)

